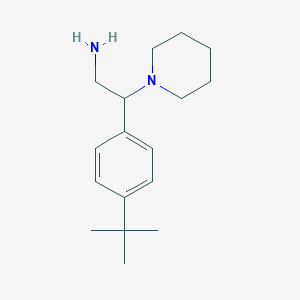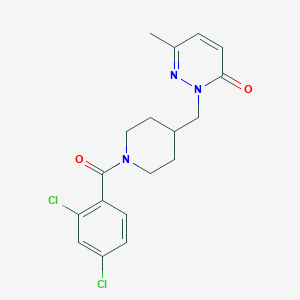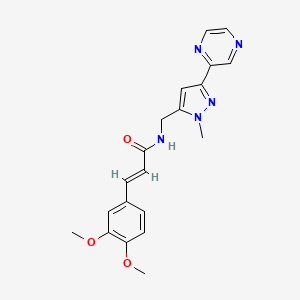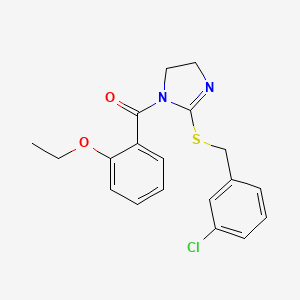
4-(3-ニトロピリジン-2-イルアミノ)ブタン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its unique structure, which includes a nitropyridine moiety attached to a butanoate ester group.
科学的研究の応用
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
準備方法
The synthesis of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate involves several steps. One common method includes the reaction of 3-nitropyridine-2-amine with methyl 4-bromobutanoate under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate can be compared with other similar compounds, such as:
Methyl 4-aminobutanoate: Lacks the nitropyridine moiety, resulting in different chemical and biological properties.
3-Nitropyridine-2-amine: Contains the nitropyridine moiety but lacks the butanoate ester group, leading to different reactivity and applications.
The uniqueness of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
methyl 4-[(3-nitropyridin-2-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-9(14)5-3-7-12-10-8(13(15)16)4-2-6-11-10/h2,4,6H,3,5,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJANZWQINAFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)
![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)


![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)

![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)
![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)

![1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B2468929.png)
